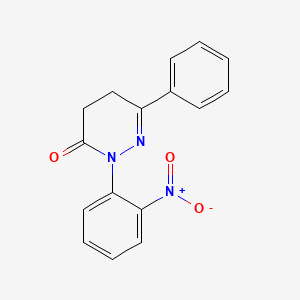
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a phenyl group and a nitrophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-nitrobenzaldehyde with phenylhydrazine to form the corresponding hydrazone, which then undergoes cyclization in the presence of an acid catalyst to yield the desired pyridazinone.
Reaction Conditions:
Reagents: 2-nitrobenzaldehyde, phenylhydrazine
Catalyst: Acid catalyst (e.g., hydrochloric acid)
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst.
Substitution: The phenyl and nitrophenyl groups can participate in electrophilic aromatic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst
Substitution: Electrophiles such as halogens, nitrating agents
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-(2-Aminophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one
Substitution: Various substituted derivatives depending on the electrophile used
Oxidation: Oxidized derivatives such as nitroso or nitro compounds
Applications De Recherche Scientifique
2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one has several applications in scientific research:
Medicinal Chemistry: Potential use as a scaffold for developing new pharmaceuticals due to its heterocyclic structure.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Material Science:
Mécanisme D'action
The mechanism of action of 2-(2-Nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3(2H)-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenyl group can participate in redox reactions, influencing the compound’s reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Nitrophenylhydrazine: A precursor in the synthesis of pyridazinones.
2-Nitrophenylmethanol: Shares the nitrophenyl group but differs in the core structure.
2-Nitrophenylacetate: Another compound with a nitrophenyl group but different functional groups.
Propriétés
| 106263-24-5 | |
Formule moléculaire |
C16H13N3O3 |
Poids moléculaire |
295.29 g/mol |
Nom IUPAC |
2-(2-nitrophenyl)-6-phenyl-4,5-dihydropyridazin-3-one |
InChI |
InChI=1S/C16H13N3O3/c20-16-11-10-13(12-6-2-1-3-7-12)17-18(16)14-8-4-5-9-15(14)19(21)22/h1-9H,10-11H2 |
Clé InChI |
LQTJYUNJTOCRIP-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)N(N=C1C2=CC=CC=C2)C3=CC=CC=C3[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Imidazo[2,1-d][1,2,5]dithiazepine, hexahydro-6,6,9,9-tetramethyl-](/img/structure/B14318283.png)



![9-[4-(Dimethylamino)phenyl]-9H-xanthen-9-OL](/img/structure/B14318336.png)
![Butyl {4-[(4-aminophenyl)methyl]phenyl}carbamate](/img/structure/B14318339.png)
![5-Methyl-4-thia-1-azabicyclo[3.2.0]heptan-7-one](/img/structure/B14318343.png)
